Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride
Overview
Description
Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride is an organic compound with the molecular formula C15H20ClNO3. It is a white crystalline powder that is soluble in water, alcohol, and ether. This compound is used as an intermediate in the synthesis of various pharmaceuticals and chemical research applications.
Mechanism of Action
Target of Action
Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride, also known as 1-Benzyl-3-carbethoxy-4-piperidone hydrochloride, is a complex organic compound It has been used as a building block for the syntheses of receptor agonists and antagonists .
Biochemical Pathways
This compound has been used in the synthesis of chromeno[3,4-c]pyridin-5-ones . It has also been used as a starting reagent in the synthesis of 4-amino-5-chloro-2-methoxy-N-[1-[5-(1-methylindol-3-ylcarbonylamino)pentyl]piperidin-4-ylmethyl]benzamide derivative . These pathways suggest that the compound may have a role in the synthesis of various bioactive molecules.
Result of Action
It is known to be involved in the synthesis of various bioactive molecules , which suggests that it may have a role in modulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride can be synthesized through the following steps:
Starting Materials: The synthesis begins with benzylamine and ethyl acetoacetate.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a base such as sodium ethoxide.
Cyclization: The intermediate product undergoes cyclization to form the piperidine ring.
Hydrochloride Formation: The final product is obtained by treating the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: Using batch reactors for controlled reaction conditions.
Purification: Employing crystallization and filtration techniques to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation Products: Formation of benzyl carboxylic acid or piperidine carboxylic acid.
Reduction Products: Formation of benzyl alcohol or piperidine alcohol.
Substitution Products: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor agonists.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial applications.
Comparison with Similar Compounds
Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride can be compared with similar compounds such as:
Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate: Similar structure but different position of the carboxylate group.
1-Benzyl-4-ethoxycarbonyl-3-piperidone hydrochloride: Similar functional groups but different overall structure.
Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride: Similar compound with slight variations in the molecular structure.
The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 1-benzyl-4-oxopiperidine-3-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3.ClH/c1-2-19-15(18)13-11-16(9-8-14(13)17)10-12-6-4-3-5-7-12;/h3-7,13H,2,8-11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFMNHZRNXPYBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CCC1=O)CC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1454-53-1 | |
Record name | 3-Piperidinecarboxylic acid, 4-oxo-1-(phenylmethyl)-, ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1454-53-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001454531 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1454-53-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15156 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.482 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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